molecular formula C11H8ClN3O4S B1232085 2-(4-chlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

2-(4-chlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

Cat. No.: B1232085
M. Wt: 313.72 g/mol
InChI Key: UYTYUPKOCVMOCG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a chlorophenoxy group and a nitrothiazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and agricultural chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.

    Synthesis of 5-nitro-1,3-thiazole: This can be synthesized by nitration of 1,3-thiazole using a mixture of concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The final step involves coupling 4-chlorophenoxyacetic acid with 5-nitro-1,3-thiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Reduction: Formation of 2-(4-aminophenoxy)-N-(5-amino-1,3-thiazol-2-yl)acetamide.

    Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial or antifungal properties.

    Medicine: Potential use as a lead compound in drug discovery for targeting specific biological pathways.

    Industry: Possible applications in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with nitrothiazole moieties can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorophenoxy group may enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)acetamide: can be compared with other nitrothiazole derivatives such as nitrofurantoin or nitrothiazole-based antibiotics.

    Chlorophenoxy derivatives: Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) used as herbicides.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H8ClN3O4S

Molecular Weight

313.72 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(5-nitro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C11H8ClN3O4S/c12-7-1-3-8(4-2-7)19-6-9(16)14-11-13-5-10(20-11)15(17)18/h1-5H,6H2,(H,13,14,16)

InChI Key

UYTYUPKOCVMOCG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl

solubility

3.2 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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